2-phenothiazin-10-ylacetyl Chloride

説明

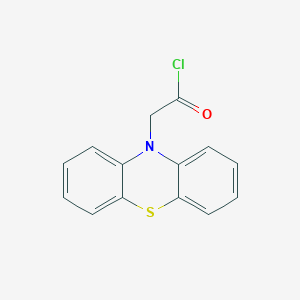

2-phenothiazin-10-ylacetyl Chloride is a chemical compound with the molecular formula C14H10ClNOS. It is a derivative of phenothiazine, a tricyclic compound that contains nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities and have been used in various medicinal applications .

準備方法

The synthesis of 2-phenothiazin-10-ylacetyl Chloride typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like carbon disulfide (CS2) under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

2-phenothiazin-10-ylacetyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The phenothiazine ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the parent compound.

Condensation Reactions: It can react with aromatic aldehydes to form novel heterocyclic compounds.

Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various aromatic aldehydes. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that phenothiazine derivatives, including 2-phenothiazin-10-ylacetyl chloride, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit the growth of MCF-7 human breast cancer cells, demonstrating their potential as anticancer agents .

-

Neuropharmacological Effects :

- The compound has been investigated for its interactions with neurotransmitter receptors. Specifically, it has been noted for its binding affinity to P2X7 receptors, which are implicated in inflammatory processes and neurodegenerative diseases . This suggests its potential use in developing treatments for conditions like Alzheimer's disease and multiple sclerosis.

- Antioxidant Properties :

Synthetic Applications

-

Organic Synthesis Intermediate :

- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it useful in the development of new pharmaceuticals and agrochemicals .

- Polymerization Inhibitors :

Comparative Analysis with Related Compounds

The following table summarizes the properties and applications of several compounds related to this compound:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| 10H-Phenothiazine | Core structure | Base structure for numerous derivatives | Antipsychotic |

| Chlorpromazine | Phenothiazine derivative | Used as an antipsychotic; significant sedative effects | Psychiatric treatments |

| Thioridazine | Phenothiazine derivative | Antipsychotic with longer half-life | Psychiatric treatments |

| 2-Chloroacetanilide | Acetanilide derivative | Used in pain relief; simpler structure | Analgesics |

Case Studies

- Antiproliferative Activity :

- Neuroprotective Effects :

作用機序

The mechanism of action of 2-phenothiazin-10-ylacetyl Chloride is primarily related to its ability to interact with various molecular targets. Phenothiazine derivatives are known to inhibit enzymes, block neurotransmitter receptors, and interfere with cellular signaling pathways. These interactions result in a wide range of pharmacological effects, including sedation, antipsychotic activity, and antimicrobial properties .

類似化合物との比較

2-phenothiazin-10-ylacetyl Chloride can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and therapeutic applications .

Chlorpromazine: Used primarily as an antipsychotic agent.

Promethazine: Known for its antihistaminic and antiemetic properties.

Thioridazine: Used as an antipsychotic with additional sedative effects.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.

生物活性

2-Phenothiazin-10-ylacetyl chloride is a chemical compound derived from phenothiazine, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C14H10ClNOS

- IUPAC Name: this compound

This compound is synthesized through the acylation of phenothiazine, commonly using Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The resulting compound exhibits a variety of chemical reactivity due to its functional groups.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects against certain diseases.

- Neurotransmitter Receptor Blockade: The compound may block neurotransmitter receptors, which contributes to its sedative and antipsychotic effects.

- Antimicrobial Activity: It shows significant antibacterial and antifungal properties, making it a candidate for treating infections .

Antimicrobial Properties

Research indicates that derivatives of phenothiazine, including this compound, exhibit substantial antimicrobial activity. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains .

Table 1: Antimicrobial Activity of 2-Phenothiazin Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Effects

Studies have shown that phenothiazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, in vitro studies revealed that this compound can reduce cell viability in various cancer cell lines .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates:

A clinical study evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, suggesting its potential use as an alternative treatment for resistant infections . -

Antitumor Activity Assessment:

In a recent study involving various cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. This study highlighted its potential as a novel anticancer agent .

特性

IUPAC Name |

2-phenothiazin-10-ylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNOS/c15-14(17)9-16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGHCAFPASHYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409331 | |

| Record name | 2-phenothiazin-10-ylacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158502-05-7 | |

| Record name | 2-phenothiazin-10-ylacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。